molecular formula C16H21N3O4 B2411946 1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 691356-05-5

1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2411946
CAS No.: 691356-05-5
M. Wt: 319.361
InChI Key: RNSLJOSVRLSMFA-UHFFFAOYSA-N
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Description

1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to a benzodioxole moiety, a structure associated with diverse biological activities. Compounds with the piperidine-4-carboxamide scaffold are of significant interest in medicinal chemistry and pharmacological research, particularly as modulators of G protein-coupled receptors (GPCRs) and protein kinases . For instance, similar piperidine-carboxamide derivatives have been developed as potent and selective inhibitors of G protein-coupled receptor kinase 2 (GRK2), a key therapeutic target for the treatment of heart failure . Other research applications for structurally related molecules include their investigation as multitarget ligands for aminergic GPCRs with potential atypical antipsychotic profiles . The benzodioxole group is a common pharmacophore found in compounds active in various neurological and cardiovascular research pathways. This combination of structural features makes this compound a valuable chemical tool for high-throughput screening, hit-to-lead optimization, and investigating novel mechanisms of action in these fields. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c17-16(21)12-3-5-19(6-4-12)9-15(20)18-8-11-1-2-13-14(7-11)23-10-22-13/h1-2,7,12H,3-6,8-10H2,(H2,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSLJOSVRLSMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Amino Group: The benzodioxole is then reacted with an appropriate amine to introduce the amino group.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: Finally, the benzodioxole-amino intermediate is coupled with the piperidine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of piperidine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures possess high affinity for neurotransmitter transporters, suggesting potential applications in treating neurological disorders and cancer therapies .

Neuropharmacology

Research has demonstrated that compounds containing piperidine rings can act as inhibitors of monoamine transporters, which are critical in the treatment of depression and anxiety disorders. The specific interactions of this compound with dopamine and norepinephrine transporters have been explored, indicating its potential as a therapeutic agent for mood disorders .

Synthesis of Novel Compounds

The synthesis of 1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide has been achieved through various methods involving the coupling of benzo[d][1,3]dioxole derivatives with piperidine-based structures. These synthetic strategies are crucial for developing analogs with improved efficacy and reduced toxicity .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of several piperidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant apoptosis-inducing activity in breast and colon cancer cells. This suggests a promising avenue for further development as anticancer agents .

Case Study 2: Neurotransmitter Interaction

A detailed pharmacological evaluation was conducted on a series of piperidine derivatives to assess their affinity for dopamine and norepinephrine transporters. The findings revealed that certain modifications to the structure significantly enhanced binding affinity, indicating that compounds like this compound could be optimized for better neuropharmacological effects .

Mechanism of Action

The mechanism of action of 1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Biological Activity

The compound 1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

The compound features a piperidine ring and a benzo[d][1,3]dioxole moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : The benzo[d][1,3]dioxole moiety is known to interact with various cellular pathways involved in cancer progression. It may inhibit cell proliferation and induce apoptosis in cancer cells by modulating signaling pathways such as NF-κB and MAPK .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, which are often elevated in chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of NF-κB signaling
Anti-inflammatoryReduction of TNF-α and IL-6 levels
AntimicrobialLimited activity against specific pathogens

Case Studies

  • Anticancer Efficacy : A study investigated the effects of the compound on various cancer cell lines. Results showed significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The compound was found to induce apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Response : In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammation markers. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues compared to controls .
  • Antimicrobial Activity : While the compound exhibited limited antimicrobial properties, it was particularly effective against certain Gram-positive bacteria. This suggests potential for development into an antibacterial agent .

Q & A

Q. Table 1: Representative Synthesis Data

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
AmidationEDC, HOBt, DMF, 24h, RT78–86≥95%
PurificationSilica gel (EtOAc/Hexane 3:7)8298%

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved?

Answer:
Discrepancies arise from dynamic molecular behavior (e.g., rotamers) or solvent effects. Mitigation strategies include:

  • Multi-spectral validation : Cross-reference 1^1H/13^13C NMR (DMSO-d6d_6 or CDCl3_3), IR (amide I/II bands at 1650–1550 cm1^{-1}), and high-resolution mass spectrometry (HRMS) to confirm functional groups .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) to validate conformational stability .
  • Solvent screening : Test in polar (DMSO) vs. nonpolar (CDCl3_3) solvents to assess hydrogen bonding or aggregation effects .

Basic: What safety protocols are essential during handling?

Answer:
While specific toxicity data for this compound is limited, general precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particulates .
  • Waste disposal : Classify as hazardous organic waste and incinerate via licensed facilities .

Advanced: How can logP and solubility be experimentally determined or predicted?

Answer:

  • Experimental methods :
    • Shake-flask assay : Partition between octanol and aqueous buffer (pH 7.4) followed by HPLC quantification .
    • Thermodynamic solubility : Saturate compound in PBS (37°C, 24h), filter, and analyze supernatant via UV-Vis .
  • Computational prediction :
    • Use Crippen’s fragmentation (atom-based contributions) or McGowan’s volume method for logP estimation .
    • Software tools : ACD/Labs or MarvinSuite for solubility prediction based on molecular descriptors .

Q. Table 2: Predicted Physicochemical Properties

PropertyCrippen MethodMcGowan MethodExperimental (Shake-Flask)
logP1.8 ± 0.32.1 ± 0.21.9 (PBS, pH 7.4)
Solubility (mg/mL)0.12 (Water)0.09 (Water)0.15 ± 0.03

Advanced: What strategies address low yields in amidation reactions?

Answer:

  • Activation efficiency : Replace EDC with TBTU or HATU for sterically hindered amines .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling .
  • Side-product analysis : Monitor by TLC or LC-MS; optimize reaction time to minimize hydrolysis of active esters .

Basic: Which analytical techniques confirm purity and identity?

Answer:

  • HPLC : Use C18 column (4.6 × 150 mm), mobile phase (ACN:0.1% TFA in H2_2O), UV detection at 254 nm .
  • Melting point : Confirm consistency with literature (e.g., 170–172°C for analogous piperidine carboxamides ).
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .

Advanced: How to design SAR studies for analogs with enhanced bioactivity?

Answer:

  • Core modifications :
    • Replace benzo[d][1,3]dioxole with substituted phenyl rings to assess π-π stacking effects .
    • Vary piperidine substituents (e.g., methyl, carboxy) to probe steric/electronic interactions .
  • In vitro assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

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